O-Acetyl-N-methylhydroxylamine Hydrochloride
Overview
Description
O-Acetyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C3H7NO2·HCl and a molecular weight of 125.55 g/mol . It appears as a white to almost white powder or crystal and is soluble in water . This compound is known for its applications in various chemical reactions and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Acetyl-N-methylhydroxylamine Hydrochloride can be synthesized through the acetylation of N-methylhydroxylamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture and heat sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl-N-methylhydroxylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Condensation Reactions: It is used in condensation reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic anhydride, acetyl chloride, and various nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent degradation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetyl group is replaced by other functional groups, leading to the formation of new compounds .
Scientific Research Applications
O-Acetyl-N-methylhydroxylamine Hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of O-Acetyl-N-methylhydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
N-Methylhydroxylamine Hydrochloride: Similar in structure but lacks the acetyl group.
O-Acetylhydroxylamine Hydrochloride: Similar but without the methyl group.
Uniqueness
O-Acetyl-N-methylhydroxylamine Hydrochloride is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis compared to its analogs .
Properties
IUPAC Name |
methylamino acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMICKVBCKWFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546439 | |
Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-95-3 | |
Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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